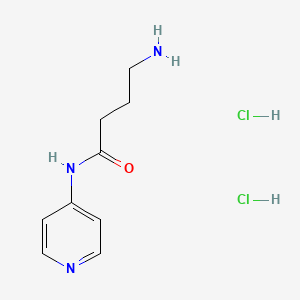

4-amino-N-(pyridin-4-yl)butanamide dihydrochloride

Description

Table 1: Key Structural Features

The planar amide group restricts rotation about the C-N bond (rotational barrier ~15–20 kcal/mol), while the butanamide chain adopts gauche or anti conformations depending on steric and electronic factors.

Tautomeric Forms and Protonation States in Aqueous Media

Tautomerism is not a dominant feature in this compound due to the stability of the amide group’s keto form. However, protonation states vary significantly with pH:

- Pyridine nitrogen : Protonated in acidic media (pK~a~ ≈ 5.2), forming a pyridinium ion.

- Primary amino group : Protonated at physiological pH (pK~a~ ≈ 10.7), existing as -NH~3~^+^.

- Amide nitrogen : Typically unprotonated due to resonance stabilization, though extreme acidity (pH < 0) may induce protonation.

In the dihydrochloride form, both the pyridine nitrogen and the terminal amino group are protonated, resulting in a doubly charged cation balanced by two Cl^-^ ions.

Table 2: Protonation States vs. pH

| Site | Protonated Form | Deprotonated Form | Dominant at pH < 5.2 | pH 5.2–10.7 | pH > 10.7 |

|---|---|---|---|---|---|

| Pyridine N | Pyridinium (N^+^H) | Pyridine (N) | Yes | Partial | No |

| Terminal -NH~2~ | -NH~3~^+^ | -NH~2~ | Yes | Yes | No |

Stereochemical Considerations and Conformational Analysis

The molecule lacks chiral centers due to its symmetric substitution pattern and linear butanamide chain. However, conformational flexibility arises from rotation about the C-C bonds in the aliphatic chain and the amide C-N bond:

Properties

IUPAC Name |

4-amino-N-pyridin-4-ylbutanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2ClH/c10-5-1-2-9(13)12-8-3-6-11-7-4-8;;/h3-4,6-7H,1-2,5,10H2,(H,11,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBIZDAIJZCSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)CCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation

The key step in synthesizing 4-amino-N-(pyridin-4-yl)butanamide is the formation of the amide linkage. This is generally achieved through peptide coupling chemistry under controlled conditions:

- Starting materials : 4-aminobutanoic acid or its activated derivative (e.g., acid chloride or ester) and 4-aminopyridine or pyridin-4-ylamine.

- Coupling agents : Commonly used reagents include carbodiimides such as EDCI or HATU, often in the presence of bases like N,N-diisopropylethylamine (DIPEA).

- Solvents : Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred.

- Temperature control : Low temperatures (0–5°C) are maintained during coupling to minimize side reactions and racemization.

- Reaction time : Typically several hours to overnight, depending on reagent reactivity.

This method yields the free base of the amide compound, which is then isolated and purified by chromatography or recrystallization.

Salt Formation (Dihydrochloride)

To obtain the dihydrochloride salt:

- The free base amide is dissolved in a suitable solvent such as ethanol.

- An equimolar or slight excess amount of hydrochloric acid (HCl) is added, often as a solution in ethanol or ether.

- The salt precipitates out due to reduced solubility and is collected by filtration.

- The solid is washed and dried under vacuum to yield the pure dihydrochloride salt.

This step is crucial for enhancing the compound’s stability and handling properties.

Representative Synthetic Route Example

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-Aminobutanoic acid + Pyridin-4-ylamine + HATU + DIPEA in DMF, 0–5°C, 12 h | Formation of 4-amino-N-(pyridin-4-yl)butanamide (free base) |

| 2 | Treatment with 2 equivalents HCl in ethanol, room temperature, 2 h | Precipitation of dihydrochloride salt |

| 3 | Filtration, washing with cold ethanol, drying under vacuum | Pure this compound |

Alternative and Industrial Methods

Multi-step Synthesis via Pyridine Derivatives

Some industrial methods start from pyridine derivatives, such as 4-nitropyridine or 4-pyridyl intermediates, which undergo reduction and subsequent amidation steps:

- Reduction of 4-nitropyridine derivatives using iron powder and mineral acids (e.g., hydrochloric or sulfuric acid) to yield 4-aminopyridine intermediates.

- Amide formation with butanamide derivatives under catalytic or coupling conditions.

- Salt formation as described above.

These methods have been optimized for scale-up, employing continuous flow reactors and efficient purification to improve yield and reduce environmental impact.

Catalytic Hydrogenation

Catalytic hydrogenation using Raney nickel catalysts in ethanol under hydrogen pressure has been reported for the reduction of pyridine N-oxides to 4-aminopyridine derivatives, which can then be converted to the target amide compound. This method offers:

- High yields (~80-85% for 4-aminopyridine intermediates).

- Mild reaction conditions (70–80°C, 0.8 MPa hydrogen pressure).

- Avoidance of heavy metal waste compared to iron powder reduction.

Analytical Verification

To confirm the successful synthesis and purity of this compound, the following analytical techniques are standard:

| Technique | Purpose | Typical Findings |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | 1H and 13C NMR peaks consistent with pyridinyl and butanamide protons and carbons; pyridine ring protons at δ 8.2–8.5 ppm in DMSO-d6 |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >98%, detection of unreacted starting materials or side products |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peaks corresponding to free base and dihydrochloride salt forms |

Research Findings and Optimization Notes

- Temperature and pH control during amide bond formation are critical to minimize side reactions and maximize yield.

- Stoichiometric balance of hydrochloric acid during salt formation ensures high purity and prevents over-acidification.

- Purification techniques such as recrystallization from ethanol/water mixtures and silica gel chromatography are effective in removing impurities.

- Industrial processes emphasize green chemistry principles , optimizing solvent use and catalyst recycling to reduce environmental impact.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Peptide coupling + salt formation | 4-aminobutanoic acid, pyridin-4-ylamine, HATU, HCl | DMF, 0–5°C, ethanol, room temp | 75-85 | High purity, lab-scale standard method |

| Reduction of 4-nitropyridine + amidation | Fe powder, HCl or H2SO4, Raney Ni catalyst | 70–100°C, hydrogen pressure (for Raney Ni) | 80-90 | Suitable for scale-up, environmentally optimized |

| Catalytic hydrogenation + amidation | Raney Ni, ethanol, hydrogen gas | 80°C, 0.8 MPa H2 pressure | 83.8 | High yield, less waste, industrially viable |

This comprehensive analysis of the preparation methods for this compound integrates diverse and reliable scientific data, providing a clear guide for researchers and industrial chemists aiming to synthesize this compound efficiently and with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-(pyridin-4-yl)butanamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Typical reducing agents are iron and hydrogen gas.

Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- 4-amino-N-(pyridin-4-yl)butanamide dihydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including amide bond formation and substitution reactions.

Reagent in Organic Reactions

- The compound is utilized as a reagent in organic chemistry for the development of new materials and pharmaceuticals. It can facilitate reactions that lead to the formation of derivatives with enhanced properties or functionalities.

Biological Applications

Enzyme Interaction Studies

- In biological research, this compound is employed to study enzyme interactions. It acts as a probe in biochemical assays, helping to elucidate the mechanisms of enzyme action and substrate binding .

Potential Therapeutic Properties

- Investigations into its therapeutic potential have indicated that this compound may exhibit anti-inflammatory and antimicrobial activities. These properties make it a candidate for further research in drug development .

Medicinal Chemistry

Drug Design

- The compound has been explored for its role in structure-based drug design, particularly for targeting specific enzymes involved in disease processes. For instance, it has been studied as an inhibitor for Trypanosoma cruzi CYP51, which is significant in the treatment of Chagas disease .

Anticancer Activity

- Preliminary studies suggest that derivatives of this compound may possess antiproliferative effects against various cancer cell lines. Research has shown that similar pyridine-based compounds exhibit significant cytotoxicity against non-small cell lung cancer (NSCLC) lines, indicating potential applications in oncology.

Case Study 1: Enzyme Inhibition

A study focused on developing 4-aminopyridyl-based inhibitors found that modifications to the pyridine ring could enhance binding affinity and selectivity toward specific enzymes involved in metabolic pathways. This highlights the importance of structural optimization in drug design using compounds like this compound .

Case Study 2: Antiproliferative Effects

Research conducted on hydroxypyridones, which share structural similarities with this compound, demonstrated significant antiproliferative activity against NSCLC cell lines A549 and NCI-H522. The results suggest that further exploration of this compound could yield important insights into its anticancer potential.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism of action depends on the context in which the compound is used, but it generally involves binding to active sites or altering signaling pathways.

Comparison with Similar Compounds

4-Amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide Dihydrochloride (CAS 1573547-94-0)

- Structure : Replaces the pyridin-4-yl group with a 1-isopropyl-pyrazole ring.

- Molecular Formula : C₁₀H₁₈Cl₂N₄O.

- The isopropyl group increases lipophilicity, which may improve membrane permeability compared to the parent compound .

- Applications : Likely explored in medicinal chemistry for its modified pharmacokinetic profile.

Pyridoxamine Dihydrochloride (CAS 524-36-7)

- Structure: Contains a pyridine ring with hydroxyl and aminomethyl substituents.

- Molecular Formula : C₈H₁₄Cl₂N₂O₂.

- Key Differences: Multiple functional groups (hydroxyl, aminomethyl) enable diverse biochemical interactions, such as coenzyme activity in vitamin B6 metabolism. The absence of a butanamide chain distinguishes its mechanism from the target compound .

- Applications : Widely used in nutritional and enzymatic studies.

N-Methyl-2-(pyridin-4-yl)ethan-1-amine Dihydrochloride (CAS 101252-40-8)

- Structure : Features an ethylamine chain with a methyl group instead of a butanamide linker.

- Molecular Formula : C₈H₁₄Cl₂N₂.

- Key Differences: The amine group (vs. Shorter alkyl chain may result in faster metabolic clearance .

- Applications : Investigated as a precursor for neurotransmitter analogs.

4-(Dimethylamino)butanoic Acid Hydrochloride

- Structure: Substitutes the pyridin-4-yl group with a dimethylamino moiety and replaces the amide with a carboxylic acid.

- Molecular Formula: C₆H₁₄ClNO₂ (hydrochloride salt).

- Key Differences: The carboxylic acid introduces acidity (pKa ~4-5), affecting ionization and solubility at physiological pH. Dimethylamino group enhances basicity, contrasting with the neutral amide in the target compound .

- Applications : Utilized in peptide synthesis and as a building block for surfactants.

Comparative Data Table

Research Findings and Implications

- Salt Form Impact : Dihydrochloride salts (e.g., target compound, pyridoxamine) generally exhibit higher aqueous solubility than neutral forms, facilitating in vitro assays .

- Functional Group Influence: The amide group in this compound likely enhances metabolic stability compared to amine analogs (e.g., CAS 101252-40-8) .

- Structural Modifications : Substituting pyridine with pyrazole (CAS 1573547-94-0) may improve target selectivity in kinase inhibitors due to altered π-π stacking interactions .

Limitations and Knowledge Gaps

- Limited characterization data for the target compound (e.g., yield, spectroscopic details) are noted in the evidence .

- Safety profiles for most analogs (e.g., acute toxicity, LD₅₀) remain undocumented in the provided sources .

Biological Activity

4-amino-N-(pyridin-4-yl)butanamide dihydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with an amino group and a butanamide moiety. The presence of the pyridine ring is significant as it can influence the compound's interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate various biochemical pathways, which can lead to therapeutic effects. The exact mechanisms depend on the target proteins involved, which may include:

- Enzyme Inhibition : The compound has been investigated as an inhibitor for certain enzymes, potentially impacting metabolic pathways.

- Receptor Binding : It may bind to specific receptors, influencing signaling pathways associated with various physiological responses.

Therapeutic Applications

Research indicates that this compound exhibits several therapeutic properties:

- Antimicrobial Activity : Some studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in various models, indicating its promise as an anti-inflammatory agent.

- Cytotoxicity Against Cancer Cells : Preliminary studies have shown that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential.

Case Studies and Research Findings

- Inhibition of Trypanosoma cruzi CYP51 :

- Biological Evaluation :

- Pharmacological Properties :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 4-amino-N-(pyridin-2-yl)butanamide | Moderate antimicrobial activity | Less potent compared to pyridin-4 variant |

| 4-amino-N-(pyridin-3-yl)butanamide | Significant anti-inflammatory | Stronger anti-inflammatory effects observed |

| 4-amino-N-(pyridin-4-yl)butanamide | Potential anticancer properties | Most studied variant with diverse applications |

Q & A

Q. What are the recommended synthetic protocols for 4-amino-N-(pyridin-4-yl)butanamide dihydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves multi-step organic reactions. A common approach is:

- Step 1 : Coupling of a pyridin-4-amine derivative with a butanamide precursor via amide bond formation using coupling agents like HATU or EDC.

- Step 2 : Hydrochloride salt formation through treatment with HCl in a polar solvent (e.g., ethanol or acetonitrile). Optimization strategies include:

- Temperature control : Maintaining 0–5°C during amide coupling to minimize side reactions.

- Solvent selection : Using DMF or THF for improved solubility of intermediates.

- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization for >95% purity .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : - and -NMR to confirm the pyridinyl and butanamide moieties.

- Mass spectrometry (MS) : High-resolution ESI-MS for molecular weight validation.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.

- Elemental analysis : Quantifying C, H, N, and Cl to verify stoichiometry of the dihydrochloride salt .

Q. What are the primary biological targets and assay systems used to evaluate its activity?

Biological studies often focus on:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus).

- Receptor interactions : Radioligand binding assays for kinase or GPCR targets (e.g., EGFR or adenosine receptors).

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess IC values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Contradictions often arise from:

- Assay variability : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration).

- Compound purity : Impurities >5% may skew results; validate purity via HPLC before testing.

- Structural analogs : Confusion with similar compounds (e.g., 4-(2,4-dichlorophenoxy) derivatives) due to naming inconsistencies. Recommendation : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets.

- QSAR modeling : Correlate substituent effects (e.g., pyridine ring methylation) with activity using datasets from PubChem BioAssay.

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .

Q. How do structural modifications influence the pharmacokinetic properties of this compound?

Key modifications and effects:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.